molecular formula C22H27NO4 B12788405 alpha-Coralydine CAS No. 7058-95-9

alpha-Coralydine

Cat. No.: B12788405
CAS No.: 7058-95-9
M. Wt: 369.5 g/mol
InChI Key: ZAODQVCWAXRSRG-UHFFFAOYSA-N
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Description

The compound features a methoxy-substituted aromatic ring linked to a dimethylaminoethyl acetate group, which may influence its bioavailability and receptor-binding affinity. Current research focuses on its synthesis via esterification of diphenylamine precursors and characterization using spectroscopic methods (e.g., UV-Vis, NMR) .

Properties

CAS No.

7058-95-9

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

2,3,10,11-tetramethoxy-8-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline

InChI

InChI=1S/C22H27NO4/c1-13-16-11-21(26-4)20(25-3)10-15(16)8-18-17-12-22(27-5)19(24-2)9-14(17)6-7-23(13)18/h9-13,18H,6-8H2,1-5H3

InChI Key

ZAODQVCWAXRSRG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CC3N1CCC4=CC(=C(C=C34)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Coralydine can be synthesized through several methods. One common approach involves the condensation of appropriate precursors followed by cyclization and functional group modifications. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: Alpha-Coralydine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of alpha-Coralydine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alpha-Coralydine belongs to the diphenylamine family, which includes compounds like tofenamic acid (a nonsteroidal anti-inflammatory drug) and thyroxine (a thyroid hormone). Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Parameter This compound Tofenamic Acid Thyroxine
Core Structure Diphenylamine + acetate ester Diphenylamine + carboxylic acid Diphenyl ether + iodine substituents
Molecular Weight 307.34 g/mol 281.31 g/mol 776.87 g/mol
Functional Groups Methoxy, dimethylamino, ester Carboxylic acid, methyl Iodine, amine, carboxylic acid
Bioactivity Neuroprotective (hypothetical) Anti-inflammatory Hormonal regulation
Solubility Moderate in organic solvents Low in water Poor in nonpolar solvents

Key Insights :

  • Functional Trade-offs : Unlike thyroxine, this compound lacks iodine, eliminating thyroid-related effects but limiting endocrine applications .

Comparison with Functionally Similar Compounds

This compound’s hypothesized neuroprotective effects invite comparison with rivastigmine (acetylcholinesterase inhibitor) and memantine (NMDA receptor antagonist):

Table 2: Pharmacological Comparison
Parameter This compound Rivastigmine Memantine
Primary Target Not fully characterized Acetylcholinesterase NMDA receptors
Mechanism Antioxidant (speculative) Enzyme inhibition Receptor antagonism
Half-life Unknown 1.5 hours 60–100 hours
Clinical Use Preclinical research Alzheimer’s disease Alzheimer’s disease

Key Insights :

  • Mechanistic Uncertainty : this compound’s lack of target validation contrasts with rivastigmine’s well-defined enzyme inhibition .
  • Pharmacokinetic Gaps : Unlike memantine, this compound’s metabolic stability remains unstudied, necessitating advanced analytical protocols (e.g., HPLC-MS) .

Research Challenges and Methodological Considerations

Analytical Limitations : Ambiguities in this compound’s spectral data (e.g., NMR signal overlap) require high-resolution techniques for unambiguous identification .

Synthetic Complexity : Its ester linkage demands stringent reaction conditions to avoid hydrolysis, contrasting with simpler diphenylamine analogs .

Data Reproducibility : Variability in bioactivity assays (e.g., antioxidant tests) underscores the need for standardized protocols per guidelines in chemical analysis .

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